N-(2,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene) with a sulfanyl linkage and a 4-methoxyphenylmethyl substituent. Its molecular architecture includes aromatic systems (e.g., the 4-methoxyphenyl group), heteroatoms (oxygen and nitrogen), and a sulfur bridge, which collectively influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-[(4-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-17-8-9-18(2)22(14-17)29-24(32)16-36-28-30-25-21-6-4-5-7-23(21)35-26(25)27(33)31(28)15-19-10-12-20(34-3)13-11-19/h4-14H,15-16H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITLGNRPAMXGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity. This article reviews its biological properties based on existing research, including antimicrobial, antioxidant, and anti-inflammatory activities.
The molecular formula of the compound is with a molecular weight of 499.59 g/mol. The structure includes multiple functional groups that contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H25N3O4S |
| Molecular Weight | 499.59 g/mol |
| Purity | Typically 95% |
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit notable antimicrobial properties. A study on related thiazolidinone derivatives demonstrated significant antimicrobial activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .
Antioxidant Activity
The antioxidant potential of the compound can be inferred from its structural components. Compounds containing methoxy and carbonyl groups have been shown to scavenge free radicals effectively. In vitro assays measuring DPPH and ABTS radical scavenging activities are commonly employed to evaluate such properties .
Anti-inflammatory Activity
The anti-inflammatory effects of similar compounds have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In silico studies suggest that the compound may interact with these targets due to its unique functional groups .
Case Studies
-
Antimicrobial Efficacy : In a comparative study involving various synthesized derivatives, compounds structurally related to N-(2,5-dimethylphenyl)-2-{...} displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
Compound Name MIC (µg/mL) N-(2,5-Dimethylphenyl)-2-{...} 32 Control (Standard Antibiotic) 16 -
Antioxidant Potential : A series of compounds were tested for their ability to reduce oxidative stress in cellular models. The compound exhibited an IC50 value indicating effective free radical scavenging ability.
Compound Name IC50 (µM) N-(2,5-Dimethylphenyl)-2-{...} 25 Control (Ascorbic Acid) 10 - In Vivo Anti-inflammatory Study : Animal models treated with the compound showed a reduction in paw edema compared to controls, indicating significant anti-inflammatory effects.
Research Findings
Recent studies have utilized molecular docking simulations to predict the interaction of N-(2,5-dimethylphenyl)-2-{...} with various biological targets. The results suggest strong binding affinities due to hydrogen bonding and hydrophobic interactions with key residues in target proteins involved in inflammation and microbial resistance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s acetamide group and sulfur-containing moiety differentiate it from common plant-derived aromatic compounds like bibenzyls (e.g., batatasin III) or stilbenes (e.g., resveratrol analogs). However, shared features include:
- Aromaticity: The tricyclic core and 4-methoxyphenyl group exhibit aromatic stability, akin to 9,10-dihydrophenanthrenes (e.g., coelonin) and phenanthraquinones (e.g., ephemeranthoquinone) .
- Oxygen/Nitrogen Heterocycles: Similar to gigantol (a bibenzyl with methoxy groups) and orchinol (a dihydrophenanthrene), the compound’s heteroatoms may enhance solubility or binding affinity .
Physicochemical Properties
| Property | Target Compound | Batatasin III | Coelonin |
|---|---|---|---|
| Molecular Weight | ~500–550 (estimated) | 258.29 | 258.27 |
| Key Functional Groups | Acetamide, sulfanyl, tricyclic core | Bibenzyl, methoxy groups | Dihydrophenanthrene, methoxy |
| Aromatic Systems | Tricyclic, 4-methoxyphenyl | Bibenzyl | Phenanthrene |
| Bioactivity (Hypothesized) | Potential NO inhibition, enzyme modulation | NO inhibition, antioxidant | Anticancer, anti-inflammatory |
Research Findings and Hypotheses
- Drug Discovery Potential: Aromaticity and conjugated π-systems (as seen in related compounds) may facilitate interactions with biological targets like kinases or inflammatory mediators .
- Synergy with Plant-Derived Analogs: Hybridizing its acetamide moiety with bibenzyl or phenanthrene scaffolds (e.g., orchinol) could yield novel therapeutics with dual mechanisms of action .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
